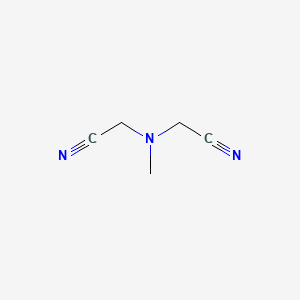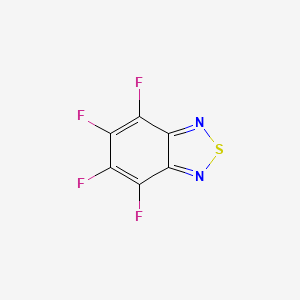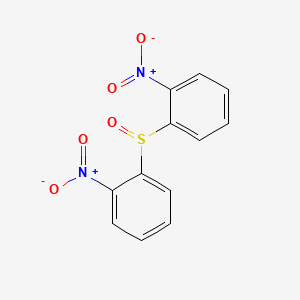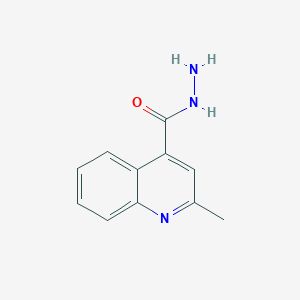
6-(Bromometil)-4-butoxi-2-(trifluorometil)quinolina
Descripción general
Descripción
6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a bromomethyl group at the 6-position, a butoxy group at the 4-position, and a trifluoromethyl group at the 2-position of the quinoline ring. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and other scientific research areas.
Aplicaciones Científicas De Investigación
6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: It may be explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
Target of Action
Quinoline compounds are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives often function through interactions with their targets, leading to changes in cellular processes . For instance, some quinolines can inhibit enzyme activity, disrupt protein-protein interactions, or modulate receptor signaling .
Biochemical Pathways
Quinoline compounds are known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
The effects of quinoline compounds can vary widely, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common approach is to start with a quinoline precursor, which undergoes functionalization at specific positions to introduce the desired substituents. For instance, the bromomethyl group can be introduced through bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions. The butoxy group can be added via alkylation reactions, and the trifluoromethyl group can be introduced using trifluoromethylation reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ scalable reaction conditions and efficient purification techniques to meet the demands of large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups involved.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield azides, nitriles, or amines, while coupling reactions can produce various biaryl compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-Chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
6-(bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrF3NO/c1-2-3-6-21-13-8-14(15(17,18)19)20-12-5-4-10(9-16)7-11(12)13/h4-5,7-8H,2-3,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJPAUTYYDWZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=NC2=C1C=C(C=C2)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381687 | |
| Record name | 6-(bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680211-85-2 | |
| Record name | 6-(bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1607483.png)
![6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1607484.png)

